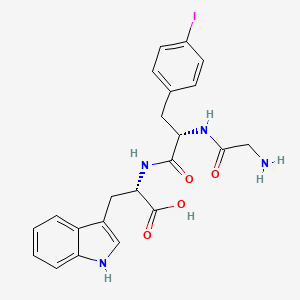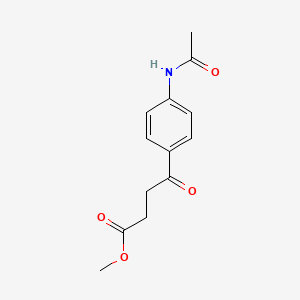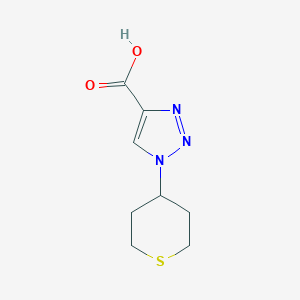
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (THTPTCA) is an organic compound that has recently gained attention in the scientific research community due to its potential applications in various fields. THTPTCA has been found to have several unique properties, including a high degree of solubility, low toxicity, and excellent stability. This has led to its use in a variety of applications, including drug delivery, biochemistry, and biophysics.
Applications De Recherche Scientifique
- Application Summary : Thiophene derivatives are important aromatic heterocyclic compounds. They have shown significant pharmacological activities and find large application in material science and coordination chemistry .
- Methods of Application : The synthesis of thiophene derivatives is usually based on heterocyclization of functionalized alkynes .
- Results or Outcomes : These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
- Application Summary : Tetrahydro[b]pyran derivatives have various pharmacological properties like diuretics, anticancer, spasmolytic, anti-anaphylactin agent and cognitive enhancer for treatment of neurodegenerative diseases such as Alzheimer, amyoprophic lateral sclerosis, Parkinson’s disease, Huntington’s disease, Down’s syndrome and Schizophrenia .
- Methods of Application : The synthesis of tetrahydro[b]pyran derivatives has been prepared by using aldehydes, malanonitrile and dimedone. The reaction is catalyzed by metal tartarate .
- Results or Outcomes : The products of given three component synthesis was obtained in very short period of time and has moderate to excellent yield .
Thiophene Derivatives
Tetrahydro[b]Pyran Derivatives
实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?
- Application Summary : These compounds have shown significant applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity, as fluorescent probes and as structural units of polymers .
- Methods of Application : The synthesis of these compounds is usually based on cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These compounds have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, GABA A allosteric modulating activity, and have been incorporated into polymers for use in solar cells .
- Application Summary : Tetrahydro-4H-pyran-4-one plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders .
- Methods of Application : The compound’s preparation method involves a two-step synthesis process designed for high yield and purity, utilizing specific materials and reaction conditions .
- Results or Outcomes : The compound exhibited favorable pharmacokinetic properties, with significant brain exposure following intravenous administration in mice .
1,2,3-Triazole-Fused Pyrazines and Pyridazines
Tetrahydro-4H-pyran-4-one
Propriétés
IUPAC Name |
1-(thian-4-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESJDIBIVKEYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



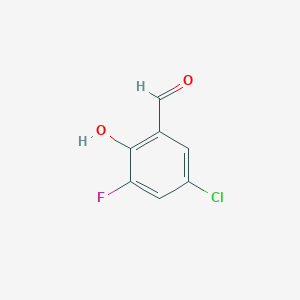
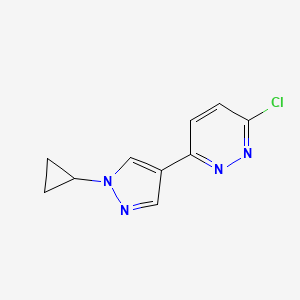
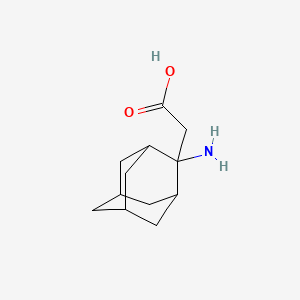
![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
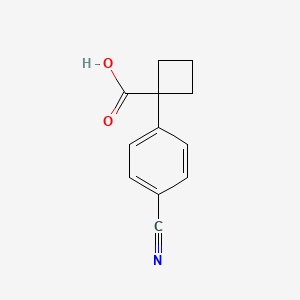
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)
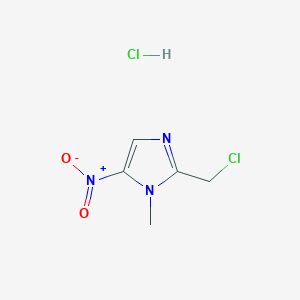
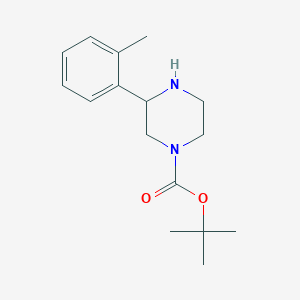
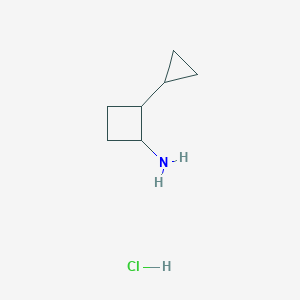
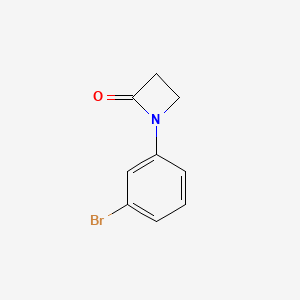
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
